molecular formula C19H15FN4 B2970571 3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 861209-16-7

3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2970571
CAS RN: 861209-16-7
M. Wt: 318.355
InChI Key: HOXLUNPGBHFNJP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Research developments in the syntheses of pyrimidines have been described . Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The most effective pyrazolo [1,5- a ]pyrimidin-7-amine analogues contained a 3- (4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl and 5-heteroaryl substituents .


Chemical Reactions Analysis

The most effective pyrazolo [1,5- a ]pyrimidin-7-amine analogues contained a 3- (4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl and 5-heteroaryl substituents . A range of substituted 7- (2-pyridylmethylamine) derivatives were also active .


Physical And Chemical Properties Analysis

The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Discovery and Pharmacological Applications

  • Phosphodiesterase Inhibitors : These compounds have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders. A specific compound, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and is in Phase I clinical development (Li et al., 2016).

  • Antitumor and Antimicrobial Activities : N-arylpyrazole-containing enaminones, synthesized as key intermediates, have shown promising results in inhibiting human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. These compounds also displayed significant antimicrobial activity, highlighting their potential in cancer and infection treatment (Riyadh, 2011).

Molecular Probes and Fluorophores

  • Functional Fluorophores : 3-Formylpyrazolo[1,5-a]pyrimidines have been used as strategic intermediates for preparing novel functional fluorophores, demonstrating potential as fluorescent probes for detecting biologically or environmentally relevant species. These compounds exhibit large Stokes shifts and strong fluorescence intensity, making them suitable for various applications in bioimaging and diagnostics (Castillo et al., 2018).

Mechanism of Action

The most effective pyrazolo [1,5- a ]pyrimidin-7-amine analogues contained a 3- (4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl and 5-heteroaryl substituents . A range of substituted 7- (2-pyridylmethylamine) derivatives were also active .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system .

Future Directions

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4/c1-12-17(14-5-3-2-4-6-14)18(21)24-19(23-12)16(11-22-24)13-7-9-15(20)10-8-13/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLUNPGBHFNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=CC=C3)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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